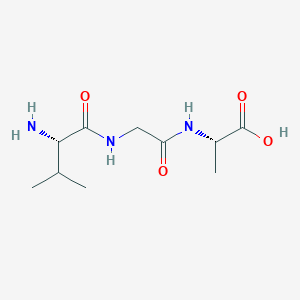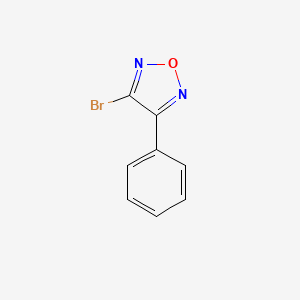
3-Bromo-4-phenyl-1,2,5-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-phenyl-1,2,5-oxadiazole: is a heterocyclic compound that belongs to the oxadiazole family Oxadiazoles are five-membered rings containing one oxygen and two nitrogen atoms This particular compound is characterized by the presence of a bromine atom at the third position and a phenyl group at the fourth position of the oxadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Cyclization of Amidoximes: One common method involves the cyclization of amidoximes with carboxylic acids or their derivatives.
Industrial Production Methods: Industrial production methods for 3-Bromo-4-phenyl-1,2,5-oxadiazole typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control temperature, pressure, and reaction time efficiently.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in 3-Bromo-4-phenyl-1,2,5-oxadiazole can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The oxadiazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions to facilitate substitution reactions.
Major Products Formed:
Applications De Recherche Scientifique
Chemistry: 3-Bromo-4-phenyl-1,2,5-oxadiazole is used as a building block in organic synthesis.
Biology and Medicine: This compound has shown promise in medicinal chemistry due to its potential biological activities. It has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications .
Mécanisme D'action
The mechanism of action of 3-Bromo-4-phenyl-1,2,5-oxadiazole involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit enzymes or interact with cellular receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and the derivative used.
Comparaison Avec Des Composés Similaires
1,2,4-Oxadiazole: Another isomer of oxadiazole with different substitution patterns and reactivity.
1,3,4-Oxadiazole: Known for its stability and use in medicinal chemistry.
1,2,3-Oxadiazole: Less common due to its instability.
Uniqueness: 3-Bromo-4-phenyl-1,2,5-oxadiazole stands out due to its specific substitution pattern, which imparts unique electronic properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific chemical functionalities .
Propriétés
Numéro CAS |
92408-33-8 |
|---|---|
Formule moléculaire |
C8H5BrN2O |
Poids moléculaire |
225.04 g/mol |
Nom IUPAC |
3-bromo-4-phenyl-1,2,5-oxadiazole |
InChI |
InChI=1S/C8H5BrN2O/c9-8-7(10-12-11-8)6-4-2-1-3-5-6/h1-5H |
Clé InChI |
DVQICGCVQMETNE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NON=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


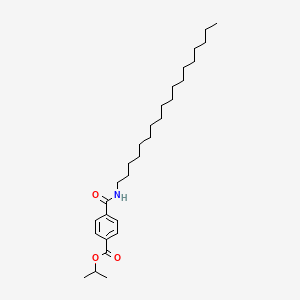
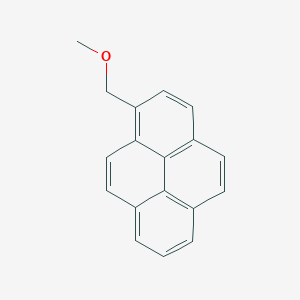
![2-[(E)-{(Furan-2-yl)[2-(4-nitrophenyl)hydrazinylidene]methyl}diazenyl]benzoic acid](/img/structure/B14369891.png)
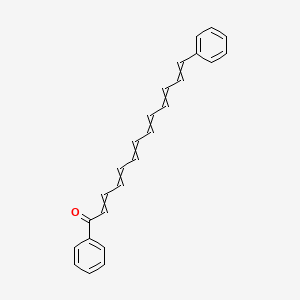
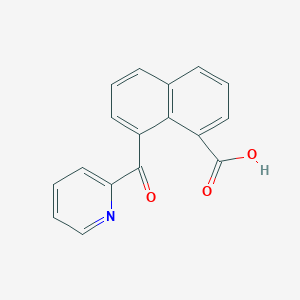
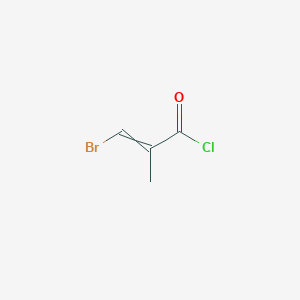
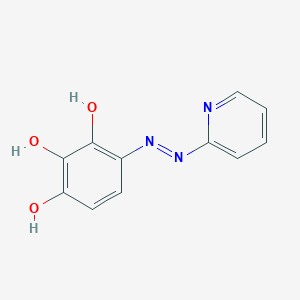
![1-[(Z)-3-bromoprop-1-enyl]-3-nitrobenzene](/img/structure/B14369913.png)
![6,7-Dihydroxy-4a-methyl-3,8-dimethylidenedecahydroazuleno[6,5-b]furan-2(3h)-one](/img/structure/B14369914.png)
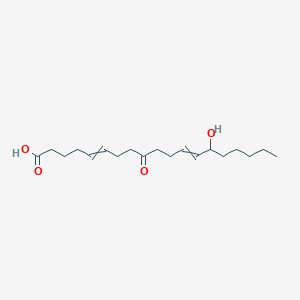
![N-(2-Acetylphenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14369927.png)

![2-Propenoic acid, 2-[2-(2-phenoxyethoxy)ethoxy]ethyl ester](/img/structure/B14369939.png)
